toxicity profile and safety data sheet for 3-Methoxy-4-(methylamino)benzoic acid
toxicity profile and safety data sheet for 3-Methoxy-4-(methylamino)benzoic acid
Toxicological Profiling and Safety Data Architecture for 3-Methoxy-4-(methylamino)benzoic acid
Executive Summary
In the landscape of preclinical drug development and fine chemical synthesis, 3-Methoxy-4-(methylamino)benzoic acid (CAS 500690-02-8) serves as a highly specialized intermediate. While empirical toxicological data for this specific niche compound is sparsely documented in public repositories, a rigorous safety profile can be constructed through structural pharmacophore analysis and extrapolation from analogous substituted benzoic acids and para-aminobenzoic acid (PABA) derivatives. As a Senior Application Scientist, I have designed this whitepaper to provide a predictive toxicological framework, a synthesized Safety Data Sheet (SDS), and a self-validating experimental workflow to empirically verify its safety profile during scale-up and biological application.
Chemical Identity & Structural Pharmacophore Analysis
Understanding the intrinsic hazards of a molecule begins with deconstructing its structural motifs. 3-Methoxy-4-(methylamino)benzoic acid possesses three distinct functional groups that dictate its reactivity, metabolism, and toxicity.
Table 1: Physicochemical & Identification Data
| Parameter | Value / Description |
| Chemical Name | 3-Methoxy-4-(methylamino)benzoic acid |
| CAS Number | 500690-02-8 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol (1[1]) |
| Core Structure | Substituted Benzoic Acid / Secondary Arylamine |
| Predicted LogP | ~1.2 - 1.8 (Moderate lipophilicity) |
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The Benzoic Acid Core: Generally recognized as safe (GRAS) with low acute systemic toxicity. In vivo, benzoic acids are rapidly detoxified via Phase II conjugation (forming hippuric acid via glycine conjugation or acyl glucuronides) and excreted renally (2[2]).
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The 4-Methylamino Group: This secondary amine is a critical structural alert. While primary arylamines (like PABA) are known for phototoxicity and sensitization (3[3]), the secondary amine introduces a risk of N-nitrosation under acidic conditions (e.g., gastric fluid), potentially forming mutagenic nitrosamines.
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The 3-Methoxy Group: Acts as an electron-donating group, increasing the nucleophilicity of the adjacent amine and providing a site for Phase I O-demethylation by CYP450 enzymes.
Fig 1. Predicted Phase I/II metabolic pathways and structural toxicity alerts.
Mechanistic Toxicology & Safety Data Sheet (SDS) Parameters
Because empirical in vivo data for CAS 500690-02-8 is limited, safety parameters must be synthesized using read-across methodology from PABA derivatives, which have shown varying degrees of cytotoxicity and antimicrobial properties depending on their specific substitutions (4[4]).
Table 2: Synthesized GHS Safety Data & Handling Protocols
| GHS Parameter | Classification & Protocol |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Toxicological Extrapolation | Acute Oral Toxicity (LD50) predicted > 2000 mg/kg (Rat) based on un-substituted benzoic acid profiles (2[2]). Potential for mild phototoxicity. |
| Required PPE | Nitrile gloves (breakthrough time >480 mins), tightly fitting safety goggles, and a half-face particulate respirator (N95/P100) if handling dry powder to prevent inhalation of irritating dust. |
Self-Validating Experimental Workflow: Hepatotoxicity & Reactive Metabolite Screening
To move beyond predictive models, researchers must empirically validate the toxicity of 3-Methoxy-4-(methylamino)benzoic acid. Standard cytotoxicity assays often fail because they cannot distinguish between toxicity caused by the parent drug versus toxicity driven by a reactive metabolite.
As an Application Scientist, I mandate a self-validating system . By running parallel assay arms—one with metabolically competent cells and one pre-treated with a pan-CYP450 inhibitor—we establish direct causality. If the compound is toxic only in the uninhibited arm, we definitively prove that a Phase I metabolite is the toxicophore.
Step-by-Step Methodology
Step 1: Compound Solubilization & Dosing
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Action: Dissolve 3-Methoxy-4-(methylamino)benzoic acid in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve a final concentration range of 1 µM to 100 µM.
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Causality: The benzoic acid core has poor aqueous solubility at physiological pH. DMSO ensures complete solvation, but the final DMSO concentration must be capped at 0.1% v/v to prevent solvent-induced baseline cytotoxicity, a common confounding variable in high-throughput screens.
Step 2: HepG2 Incubation & CYP450 Modulation
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Action: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Create two parallel treatment arms:
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Arm A: Cells + Compound.
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Arm B: Cells + 1-Aminobenzotriazole (1-ABT, 1 mM) + Compound.
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Causality: HepG2 cells retain basal CYP450 activity. 1-ABT is a suicide inhibitor of CYP450 enzymes. This dual-arm approach self-validates the assay: it isolates CYP-mediated bioactivation (e.g., toxic N-demethylation products) from the intrinsic toxicity of the parent molecule.
Step 3: Multiplexed Viability Readout
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Action: After 48 hours, multiplex the readout using CellTiter-Glo (measuring intracellular ATP) and an LDH-Glo assay (measuring extracellular Lactate Dehydrogenase).
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Causality: Relying on a single viability marker is scientifically fragile. ATP depletion could merely indicate cytostasis or mitochondrial uncoupling. Multiplexing with LDH release specifically validates terminal membrane rupture (necrosis), ensuring the trustworthiness of the cytotoxic classification.
Fig 2. Self-validating toxicological screening workflow for secondary arylamines.
References
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NIH PubMed Central (PMC). "Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics". Available at:[Link]
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Shell Australia. "Human Health Toxicity Profile for benzoic acid (Surrogate Review)". Available at: [Link]
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NIH PubMed Central (PMC). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents". Available at: [Link]
Sources
- 1. 3-methoxy benzoic acid (m-acidic acid) | Sigma-Aldrich [sigmaaldrich.com]
- 2. shell.com.au [shell.com.au]
- 3. Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
